molecular formula C13H18ClN3O2 B2453591 4-((3-chloropyridin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide CAS No. 2034274-66-1

4-((3-chloropyridin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide

Cat. No.: B2453591
CAS No.: 2034274-66-1
M. Wt: 283.76
InChI Key: YQSJYRHVELYRPV-UHFFFAOYSA-N
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Description

4-((3-chloropyridin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, a chloropyridine moiety, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-chloropyridin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the chloropyridine derivative. One common method involves the reaction of 3-chloropyridine with an appropriate piperidine derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the solvent used can vary depending on the specific requirements of the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-((3-chloropyridin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted products depending on the nucleophile used .

Scientific Research Applications

4-((3-chloropyridin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-((3-chloropyridin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and chloropyridine-containing molecules. Examples include:

Uniqueness

The uniqueness of 4-((3-chloropyridin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(3-chloropyridin-4-yl)oxy-N-ethylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O2/c1-2-16-13(18)17-7-4-10(5-8-17)19-12-3-6-15-9-11(12)14/h3,6,9-10H,2,4-5,7-8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSJYRHVELYRPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCC(CC1)OC2=C(C=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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